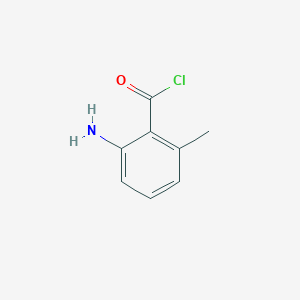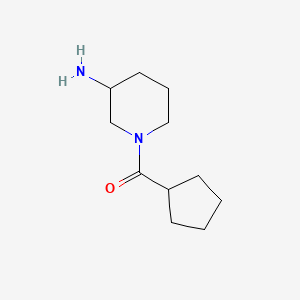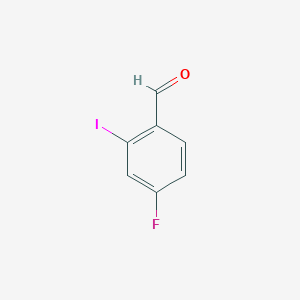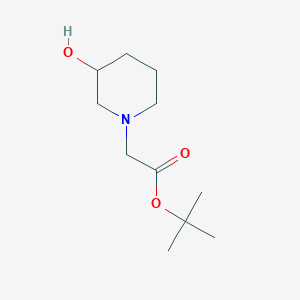![molecular formula C11H17BO4 B1443437 Ácido [3-(2-propoxietoxi)fenil]borónico CAS No. 279262-49-6](/img/structure/B1443437.png)
Ácido [3-(2-propoxietoxi)fenil]borónico
Descripción general
Descripción
“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a boronic acid derivative with a molecular weight of 224.06 . It is a powder form substance . The IUPAC name for this compound is 3-(2-propoxyethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “[3-(2-Propoxyethoxy)phenyl]boronic acid” is 1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are known for their utility in various sensing applications due to their interactions with diols and strong Lewis bases . They are also used in Suzuki–Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a powder form substance . The storage temperature for this compound is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Reacción de acoplamiento cruzado de Suzuki-Miyaura
Ácido [3-(2-propoxietoxi)fenil]borónico: es un reactivo valioso en la reacción de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es un método fundamental para formar enlaces carbono-carbono, lo que permite la síntesis de varios compuestos aromáticos. El ácido borónico actúa como un socio nucleofílico, acoplándose con compuestos halogenados en presencia de un catalizador de paladio para formar estructuras de biarilo. Este proceso se utiliza ampliamente en la industria farmacéutica para la síntesis de moléculas complejas de fármacos.
Protodesboronación
El compuesto puede sufrir protodesboronación, que es un método para eliminar la parte de boro de los ésteres borónicos . Este proceso es crucial cuando el grupo boro se utiliza como un grupo protector temporal o como un mango para posteriores transformaciones químicas. La protodesboronación del ácido [3-(2-propoxietoxi)fenil]borónico se puede lograr utilizando un enfoque radical, que es esencial para la síntesis de productos naturales y moléculas complejas.
Reacciones de homologación
Las reacciones de homologación implican el alargamiento de la cadena de carbono de una molécula. El ácido [3-(2-propoxietoxi)fenil]borónico puede participar en la homologación de Matteson, donde la parte de boro se utiliza para agregar grupos de carbono a una molécula . Esto es particularmente útil en el campo de la ciencia de los materiales para crear polímeros con longitudes de cadena y propiedades específicas.
Síntesis de moléculas biológicamente activas
Este derivado de ácido borónico está involucrado en la síntesis de moléculas biológicamente activas . Se puede utilizar en reacciones de acoplamiento cruzado para crear compuestos que tienen potencial como fármacos. Su capacidad para formar complejos estables con varios sustratos lo convierte en un bloque de construcción versátil en la química medicinal.
Catalizador en síntesis orgánica
El compuesto sirve como catalizador en diversas reacciones de síntesis orgánica . Puede catalizar la aminación intramolecular, la arilación directa y otras reacciones catalizadas por paladio. Estas reacciones son fundamentales para construir moléculas orgánicas complejas con alta precisión y eficiencia.
Investigación en ciencia de los materiales
En la ciencia de los materiales, el ácido [3-(2-propoxietoxi)fenil]borónico se utiliza para desarrollar nuevos materiales con propiedades únicas . Su reactividad con diferentes grupos químicos permite la creación de nuevos polímeros y compuestos que podrían utilizarse en tecnologías avanzadas y materiales sostenibles.
Safety and Hazards
The safety information for “[3-(2-Propoxyethoxy)phenyl]boronic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and not to eat, drink or smoke when using this product .
Direcciones Futuras
Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Therefore, the future directions for “[3-(2-Propoxyethoxy)phenyl]boronic acid” could involve further exploration in these areas.
Mecanismo De Acción
Target of Action
The primary target of [3-(2-Propoxyethoxy)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboron reagent, such as [3-(2-Propoxyethoxy)phenyl]boronic acid, plays a crucial role in this reaction .
Mode of Action
The [3-(2-Propoxyethoxy)phenyl]boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by [3-(2-Propoxyethoxy)phenyl]boronic acid . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a variety of organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it may have a relatively stable and readily prepared nature
Result of Action
The result of the action of [3-(2-Propoxyethoxy)phenyl]boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds . The compound’s ability to participate in these reactions makes it a valuable tool in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-(2-Propoxyethoxy)phenyl]boronic acid. For instance, the compound is known to be sensitive to air and moisture . Additionally, it is considered environmentally benign , and it is likely to be mobile in the environment due to its water solubility . The product is water soluble, and may spread in water systems .
Propiedades
IUPAC Name |
[3-(2-propoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULMRRBOHEBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCOCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)







![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)

